molecular formula C25H24N2S B11520383 N-[(2Z)-4-(3,4-dimethylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-(3,4-dimethylphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11520383
M. Wt: 384.5 g/mol
InChI Key: FOMOSYIXMPHRIE-UHFFFAOYSA-N
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Description

(2Z)-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylphenyl isothiocyanate with N-phenyl-2-phenylethylamine in the presence of a base, such as triethylamine, to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.

Scientific Research Applications

(2Z)-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar ring structure.

    Benzothiazole: Contains a fused benzene and thiazole ring.

    Phenylthiazole: Similar structure but with different substituents.

Uniqueness

(2Z)-4-(3,4-DIMETHYLPHENYL)-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a thiazole ring with phenyl and phenylethyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H24N2S

Molecular Weight

384.5 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C25H24N2S/c1-19-13-14-22(17-20(19)2)24-18-28-25(26-23-11-7-4-8-12-23)27(24)16-15-21-9-5-3-6-10-21/h3-14,17-18H,15-16H2,1-2H3

InChI Key

FOMOSYIXMPHRIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CCC4=CC=CC=C4)C

Origin of Product

United States

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